N-(3,4-dimethylphenyl)-2-ethylbutanamide
Description
N-(3,4-Dimethylphenyl)-2-ethylbutanamide is an amide derivative characterized by a 2-ethylbutanamide backbone substituted with a 3,4-dimethylphenyl group. This structure confers distinct physicochemical properties, including moderate lipophilicity due to the aromatic methyl groups and the branched alkyl chain.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-ethylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-5-12(6-2)14(16)15-13-8-7-10(3)11(4)9-13/h7-9,12H,5-6H2,1-4H3,(H,15,16) |
InChI Key |
RQEYNWJHQVPTTG-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC(=C(C=C1)C)C |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmaceutical Impurities and Analogs
- Impurity I (N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]-phenyl]butanamide) (): Structural Differences: Contains an acetyl group, hydroxypropoxy chain, and ethylamino substituent. Implications: The polar hydroxy and ethylamino groups enhance water solubility compared to the target compound. However, the acetyl group may reduce metabolic stability. Application: Identified as a pharmaceutical impurity in acebutolol synthesis, highlighting regulatory relevance .
- Compounds m, n, o (): Structural Differences: Feature diphenylhexane backbones with phenoxyacetamido and tetrahydro-pyrimidinyl substituents.
Fluorinated and Halogenated Analogs
Psychoactive Amides
- 2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide (): Structural Differences: Chlorophenyl and methylbutanamide groups. Implications: The electron-withdrawing chlorine atom increases receptor-binding affinity, a feature absent in the target compound. This highlights how minor substituent changes can shift applications from industrial to psychoactive .
Comparative Data Table
Key Findings and Implications
Substituent-Driven Properties : The 3,4-dimethylphenyl group in the target compound balances lipophilicity and stability, contrasting with polar impurities (e.g., Impurity I) or halogenated analogs.
Safety and Regulation : Unlike food additives with branched alkyl chains (), the target compound’s aromatic system may simplify toxicological profiling.
Application Scope : Structural simplicity positions it as a versatile intermediate, whereas complex analogs () are tailored for specific bioactivities.
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